molecular formula C5H12N6 B2682018 1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine CAS No. 338417-31-5

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine

Cat. No.: B2682018
CAS No.: 338417-31-5
M. Wt: 156.193
InChI Key: GDWQQEQPLVSMCA-UHFFFAOYSA-N
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Description

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of four methyl groups attached to the nitrogen atoms in the tetrazole ring, making it a tetramethyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine typically involves the reaction of tetrazole with methylating agents. One common method is the methylation of tetrazole using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of tetrazole and methylating agents into the reactor, followed by separation and purification of the product using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding tetrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced tetrazole derivatives.

    Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenating agents like chlorine or bromine; reactions are conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Tetrazole oxides

    Reduction: Reduced tetrazole derivatives

    Substitution: Halogenated tetrazole derivatives

Scientific Research Applications

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a scaffold for drug design and development, particularly in the field of antimicrobial and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine can be compared with other tetrazole derivatives, such as:

    1-N,1-N-dimethyltetrazole-1,5-diamine: Lacks two methyl groups compared to the tetramethyl derivative, resulting in different chemical and biological properties.

    1-N,1-N,3-N,3-N-tetramethyltetrazole-1,3-diamine: The position of the methyl groups differs, leading to variations in reactivity and applications.

    1-N,1-N,5-N,5-N-tetraethyltetrazole-1,5-diamine: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.

Properties

IUPAC Name

1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N6/c1-9(2)5-6-7-8-11(5)10(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWQQEQPLVSMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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